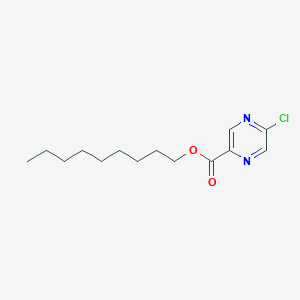
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitrophenyl group, an imidazo-thiazin ring, and a benzamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazo-thiazin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, while the benzamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise control of reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazo-thiazin ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- N-(4-Nitrophenyl)-5-oxo-1,2,4-triazine-3-carboxamide
Uniqueness
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
137918-88-8 |
|---|---|
Molecular Formula |
C19H16N4O4S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[7-(4-nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-6-yl]benzamide |
InChI |
InChI=1S/C19H16N4O4S/c24-17(13-4-2-1-3-5-13)21-15-16(12-6-8-14(9-7-12)23(26)27)28-19-20-10-11-22(19)18(15)25/h1-9,15-16H,10-11H2,(H,21,24) |
InChI Key |
AAYBXSXYDGDBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(C(SC2=N1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
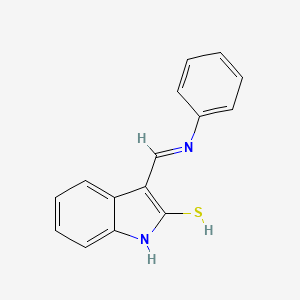
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
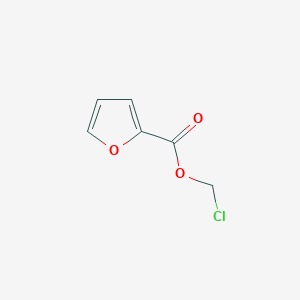
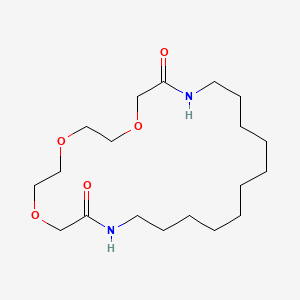
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
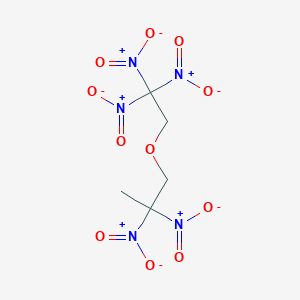
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
